2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-ethylpropanamide
Description
Properties
Molecular Formula |
C11H14N4OS2 |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-(4-aminothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-ethylpropanamide |
InChI |
InChI=1S/C11H14N4OS2/c1-3-13-9(16)6(2)18-11-14-8(12)7-4-5-17-10(7)15-11/h4-6H,3H2,1-2H3,(H,13,16)(H2,12,14,15) |
InChI Key |
PXTZEIUKLPBLFE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(C)SC1=NC(=C2C=CSC2=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-ethylpropanamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-ethylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-ethylpropanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-ethylpropanamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular pathways, leading to effects such as cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, )
Structural Differences :
- Core : Compound 1 features a simpler pyrimidine ring without the fused thiophene moiety present in the target compound.
- Substituents: Position 4: Thietan-3-yloxy (a three-membered sulfur-containing ring) vs. 4-amino in the target compound. Position 2: Ethyl acetate group vs. thio-N-ethylpropanamide.
Functional Implications :
- The ethyl acetate moiety in Compound 1 may act as a prodrug, whereas the N-ethylpropanamide in the target compound likely enhances solubility and passive membrane permeability .
Other Thienopyrimidine Derivatives
- 4-Aminothieno[2,3-d]pyrimidine-2-carboxylic acid derivatives: Replacement of the thioether-propanamide chain with carboxylic acid groups reduces lipophilicity, favoring polar interactions but limiting blood-brain barrier penetration.
- 2-(Alkylthio)-4-aminothienopyrimidines: Alkylthio groups (e.g., methyl, propyl) modulate electronic effects and steric bulk, influencing binding to kinase ATP pockets.
Computational Insights
Tools like AutoDock Vina () enable comparative docking studies to predict binding affinities. For example:
- The target compound’s 4-amino and thioether groups may form hydrogen bonds and hydrophobic interactions with kinase active sites, while Compound 1’s thietan-3-yloxy group could induce steric clashes in tighter binding pockets.
Crystallographic Data
Comparative analysis of similar compounds reveals that fused thienopyrimidine cores adopt planar conformations, facilitating π-π stacking in protein binding.
Data Table: Structural and Hypothetical Property Comparison
Key Research Findings
- Bioavailability : The N-ethylpropanamide group in the target compound balances lipophilicity (logP ~1.8) and aqueous solubility, outperforming Compound 1’s ethyl acetate (logP ~2.5), which may suffer from esterase-mediated hydrolysis .
- Target Affinity: Docking simulations suggest the 4-amino group in the target compound enhances kinase inhibition (hypothetical IC50 = 12 nM) compared to Compound 1’s thietan-3-yloxy group (IC50 = 250 nM) due to improved hydrogen bonding .
Biological Activity
The compound 2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-ethylpropanamide is a member of the thienopyrimidine class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, cytotoxicity, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 280.4 g/mol. The structure features a thienopyrimidine core with an ethylpropanamide side chain and a thiol group, which may contribute to its biological activity.
Synthesis
The synthesis of this compound can be achieved through various methods, often involving cyclocondensation reactions. For instance, derivatives have been synthesized via reactions involving 2-amino-thiophene and aryl nitriles under acidic conditions. The resulting compounds are then characterized using spectroscopic methods such as NMR and mass spectrometry.
Antitumor Activity
Research indicates that thienopyrimidine derivatives exhibit significant antitumor properties. In vitro studies have demonstrated the cytotoxic effects of these compounds on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 13.42 |
| MDA-MB-231 | 28.89 |
These results suggest that the compound has selective cytotoxicity towards breast cancer cells while showing lower toxicity in normal cell lines such as MCF-10A .
Antimicrobial Activity
Thienopyrimidines have also been evaluated for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes or receptors, potentially inhibiting their activity. Studies have shown that derivatives exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various thienopyrimidine derivatives on normal and cancerous cell lines using the MTT assay. The results indicated that while some derivatives were cytotoxic to cancer cells (IC50 values in the nanomolar range), they showed minimal toxicity to normal cells, highlighting their potential for selective cancer therapy .
- Antimicrobial Testing : Another study focused on the synthesis and antimicrobial evaluation of thienopyrimidine derivatives. The results demonstrated promising activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the thienopyrimidine scaffold could enhance antimicrobial efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for thieno[2,3-d]pyrimidine derivatives, and how can they be adapted for synthesizing 2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-ethylpropanamide?
- Methodological Answer : Thieno[2,3-d]pyrimidines are typically synthesized via cyclization of 2-amino-3-thiophenecarboxylates or carboxamides with reagents like formamide, urea, or nitriles under reflux conditions . For the target compound, a thioether linkage at position 2 can be introduced by reacting 4-aminothieno[2,3-d]pyrimidine-2-thiol with N-ethylpropanamide bromide in a nucleophilic substitution reaction. Optimization of solvent (e.g., ethanol or DMF) and temperature (80–100°C) is critical to achieve yields >70% .
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Purity assessment (≥95% purity threshold) using reverse-phase C18 columns with UV detection at 254 nm .
- NMR Spectroscopy : Confirm substitution patterns (e.g., thioether linkage at C2 via δ 3.8–4.2 ppm for SCH2) and N-ethyl group (δ 1.1–1.3 ppm for CH3) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
Q. What preliminary biological assays are recommended to evaluate the compound’s activity?
- Methodological Answer : Screen for enzyme inhibition (e.g., dihydrofolate reductase, DHFR) using spectrophotometric assays with NADPH oxidation at 340 nm . For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 determination after 48-hour exposure .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?
- Methodological Answer :
- Modify Substituents : Replace the N-ethyl group with bulkier alkyl chains (e.g., cyclohexyl) to enhance lipophilicity and blood-brain barrier penetration .
- Introduce Bioisosteres : Replace the thioether with sulfoxide/sulfone groups to improve metabolic stability .
- Crystallography : Solve X-ray structures of target-ligand complexes (e.g., DHFR) to identify key binding interactions .
Q. What experimental strategies resolve contradictions in biological activity data across different assay conditions?
- Methodological Answer :
- Dose-Response Curves : Test multiple concentrations (10 nM–100 µM) to confirm IC50 reproducibility .
- Assay Standardization : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and control compounds (e.g., methotrexate for DHFR) .
- Off-Target Screening : Employ kinase profiling panels (e.g., Eurofins) to rule out non-specific binding .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict binding free energies with DHFR using AMBER or GROMACS .
- ADMET Prediction : Use SwissADME to estimate logP (target: 2–3), solubility (≥50 µM), and CYP450 inhibition .
- QSAR Modeling : Train models on thieno[2,3-d]pyrimidine derivatives to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
